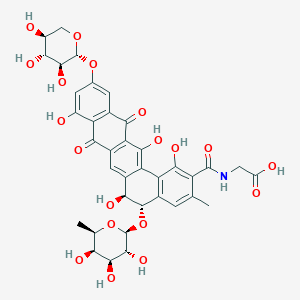

Pradimicin T2

Description

Properties

CAS No. |

149598-63-0 |

|---|---|

Molecular Formula |

C37H37NO19 |

Molecular Weight |

799.7 g/mol |

IUPAC Name |

2-[[(5S,6S)-1,6,9,14-tetrahydroxy-3-methyl-8,13-dioxo-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-11-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C37H37NO19/c1-9-3-15-22(29(48)19(9)35(53)38-7-18(41)42)21-13(27(46)34(15)57-37-33(52)31(50)24(43)10(2)55-37)6-14-23(30(21)49)26(45)12-4-11(5-16(39)20(12)25(14)44)56-36-32(51)28(47)17(40)8-54-36/h3-6,10,17,24,27-28,31-34,36-37,39-40,43,46-52H,7-8H2,1-2H3,(H,38,53)(H,41,42)/t10-,17+,24+,27+,28-,31+,32+,33-,34+,36-,37+/m1/s1 |

InChI Key |

YNXJAOKAYJEVKX-PGENVNSISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)O[C@@H]7[C@H]([C@@H]([C@H](CO7)O)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC7C(C(C(CO7)O)O)O)O)O)O)O)O |

Other CAS No. |

149598-63-0 |

Synonyms |

Glycine, N-((5-((6-deoxy-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahy dro-1,6,9,14-tetrahydro-3-methyl-8,13-dioxo-11-(beta-L-xylopyranosylox y)benzo(a)naphthacen-2-yl)carbonyl)-, (5S-trans)- |

Origin of Product |

United States |

Foundational & Exploratory

Pradimicin T2: A Technical Guide to its Discovery and Isolation from Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin T2, a member of the pradimicin family of antibiotics, represents a significant area of interest in the ongoing search for novel antifungal agents. Produced by the actinomycete strain AA3798, this dihydrobenzo[a]naphthacenequinone antibiotic exhibits notable in vitro activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Pradimicin T2, with a focus on presenting detailed experimental protocols and quantitative data to aid in further research and development. The methodologies outlined herein are derived from the foundational research that first brought this compound to light.

Introduction

The increasing prevalence of fungal infections, particularly in immunocompromised individuals, necessitates the discovery and development of new antifungal drugs with novel mechanisms of action. Actinomycetes have long been a prolific source of bioactive secondary metabolites, including a vast array of antibiotics. The pradimicin family of antibiotics, first reported in the early 1990s, emerged from screenings of these filamentous bacteria. Pradimicins T1 and T2 were subsequently identified as new members of this family, produced by a specific actinomycete strain, AA3798.[1][2]

Pradimicin T2 is structurally a dihydrobenzo[a]naphthacenequinone substituted with two sugar moieties.[2] Its mechanism of action, like other pradimicins, is believed to involve binding to D-mannosides on the surface of fungal cell walls in a calcium-dependent manner, leading to disruption of cell membrane integrity. This guide will detail the key aspects of Pradimicin T2, from the characteristics of the producing organism to the specifics of its isolation and biological activity.

The Producing Microorganism: Actinomycete Strain AA3798

The discovery of Pradimicin T2 is intrinsically linked to the isolation and characterization of the producing actinomycete strain, AA3798.

Taxonomy and Identification

Strain AA3798 was identified based on its morphological, cultural, and physiological characteristics. While the initial publications did not provide a definitive species name, the characteristics were consistent with the genus Actinomadura.

Culture and Fermentation

The production of Pradimicin T2 is achieved through submerged fermentation of strain AA3798. The following tables outline the composition of the seed and production media used in the initial discovery.

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) |

| Glucose | 10 |

| Soluble Starch | 20 |

| Yeast Extract | 5 |

| NZ-Amine Type A | 5 |

| CaCO₃ | 1 |

| pH | 7.0 (before sterilization) |

Table 2: Production Medium Composition

| Component | Concentration (g/L) |

| Soluble Starch | 50 |

| Glucose | 10 |

| Pharmamedia | 15 |

| Yeast Extract | 2 |

| CaCO₃ | 4 |

| pH | 7.0 (before sterilization) |

Experimental Protocols

This section provides a detailed methodology for the fermentation, isolation, and purification of Pradimicin T2 from the culture broth of actinomycete strain AA3798.

Fermentation Protocol

-

Seed Culture: A loopful of a slant culture of strain AA3798 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of the seed medium. The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5 mL) is transferred to a 2-L Erlenmeyer flask containing 500 mL of the production medium. The production culture is incubated at 28°C for 7 days on a rotary shaker at 200 rpm.

Isolation and Purification Workflow

The following diagram illustrates the overall workflow for the isolation and purification of Pradimicin T2.

Detailed Purification Steps

-

Extraction: The mycelial cake, obtained by centrifugation of the fermentation broth, is extracted with acetone. The acetone extract is concentrated under reduced pressure to remove the acetone. The resulting aqueous solution is then extracted with ethyl acetate. The ethyl acetate layer is concentrated to dryness to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing Pradimicin T2 from the silica gel column are combined, concentrated, and further purified by column chromatography on Sephadex LH-20, eluting with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column.

Table 3: Preparative HPLC Conditions

| Parameter | Value |

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile - 0.1% Trifluoroacetic acid in water (gradient) |

| Detection | UV at 280 nm |

| Flow Rate | 10 mL/min |

Physico-chemical Properties of Pradimicin T2

The purified Pradimicin T2 is characterized by various physico-chemical methods to determine its structure and properties.

Table 4: Physico-chemical Properties of Pradimicin T2

| Property | Value |

| Appearance | Reddish-brown powder |

| Molecular Formula | C₄₂H₄₇NO₁₈ |

| Molecular Weight | 857.8 |

| UV-Vis λmax (MeOH) | 225, 280, 480 nm |

| Solubility | Soluble in methanol, DMSO; Insoluble in water, hexane |

Biological Activity

Pradimicin T2 exhibits in vitro antifungal activity against a variety of yeast and filamentous fungi. The minimum inhibitory concentrations (MICs) are determined using a standardized broth microdilution method.

Table 5: In Vitro Antifungal Activity of Pradimicin T2 (MIC in µg/mL)

| Fungal Species | MIC (µg/mL) |

| Candida albicans | 3.13 - 12.5 |

| Cryptococcus neoformans | 6.25 - 25 |

| Aspergillus fumigatus | 12.5 - 50 |

| Trichophyton mentagrophytes | >100 |

Mechanism of Action

The proposed mechanism of action for the pradimicin family of antibiotics involves a unique interaction with the fungal cell wall.

Pradimicins, in the presence of calcium ions, are thought to bind specifically to the D-mannose residues of mannoproteins on the fungal cell surface. This interaction leads to the formation of a ternary complex, which disrupts the integrity of the cell membrane, ultimately causing cell death.

Conclusion

Pradimicin T2, isolated from the actinomycete strain AA3798, represents a promising scaffold for the development of new antifungal therapies. This technical guide has provided a detailed overview of the methodologies for its discovery, isolation, and characterization, along with key quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development, facilitating further investigation into this and related compounds. The unique mechanism of action of the pradimicin family warrants continued exploration to address the growing challenge of fungal infections.

References

Pradimicin T2: A Technical Guide to its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Pradimicin T2, a member of the pradimicin family of antibiotics. This document outlines its molecular interactions, summarizes its antifungal activity with available quantitative data, and details the experimental methodologies used in its evaluation.

Core Mechanism of Action: A Calcium-Dependent Lectin Mimic

Pradimicin T2 exerts its antifungal effect through a novel mechanism that targets the fungal cell wall. Unlike many antifungal agents that inhibit ergosterol synthesis or disrupt the cell membrane directly, Pradimicin T2 acts as a lectin mimic, binding specifically to mannan, a key component of the fungal cell wall.[1] This interaction is critically dependent on the presence of calcium ions.

The core mechanism can be summarized in the following key steps:

-

Calcium-Dependent Dimerization: In the presence of calcium ions (Ca²⁺), two molecules of Pradimicin T2 form a dimeric complex.

-

Mannan Recognition and Binding: This Pradimicin T2-Ca²⁺ complex then recognizes and binds to D-mannoside residues present in the mannan polysaccharides of the fungal cell wall.

-

Ternary Complex Formation: The binding results in the formation of a stable ternary complex, consisting of Pradimicin T2, calcium, and the mannoside residue.

-

Cell Membrane Disruption: The formation of this complex on the cell surface disrupts the integrity of the fungal cell membrane, leading to the leakage of essential intracellular components and ultimately, cell death.[1]

This unique mechanism of action, which relies on targeting a specific carbohydrate moiety on the fungal cell surface, contributes to its broad-spectrum antifungal activity.

References

Pradimicin T2: A Technical Guide to its Antifungal Spectrum Against Candida Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins represent a promising class of broad-spectrum antifungal compounds with a unique mechanism of action. Among these, Pradimicin T2 has been identified as a member of this family with notable in vitro activity against a range of fungal pathogens. This technical guide provides a comprehensive overview of the antifungal spectrum of Pradimicin T2, with a specific focus on its efficacy against various Candida species, a genus of yeasts that are significant opportunistic pathogens in humans. This document summarizes available quantitative data, details experimental protocols for susceptibility testing, and visualizes the compound's mechanism of action and experimental workflows.

Antifungal Spectrum of Pradimicin T2 against Candida Species

Pradimicin T2 has demonstrated in vitro activity against a variety of fungi and yeasts. While detailed species-specific data for a wide range of Candida species is limited in publicly available literature, a review of natural and engineered xylosyl products from microbial sources indicates that Pradimicin T2 exhibits Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 12.5 µg/mL against most fungi and yeasts.[1] The available data for its closely related counterpart, Pradimicin T1, shows a broader range of MICs from 1.6 to 25 µg/mL against the same group of organisms.[1]

For a more detailed perspective, the in vitro antifungal activity of the pradimicin derivative, BMS-181184, has been extensively studied and provides valuable insight into the potential spectrum of Pradimicin T2. For 97% of 167 strains of Candida species, the MICs for BMS-181184 were ≤ 8 µg/mL, with a majority of MICs falling between 2 to 8 µg/mL. This broad activity suggests a similar potential for Pradimicin T2 against a range of Candida species.

Table 1: In Vitro Antifungal Activity of Pradimicin T2 and Related Compounds against Fungi and Yeasts

| Compound | Organism Group | MIC Range (µg/mL) | Reference |

| Pradimicin T2 | Most fungi and yeasts | 1.6 - 12.5 | [1] |

| Pradimicin T1 | Most fungi and yeasts | 1.6 - 25 | [1] |

| BMS-181184 | Candida species (167 strains) | ≤ 8 (majority 2 - 8) |

Mechanism of Action

The antifungal activity of pradimicins is attributed to a novel mechanism of action. These compounds specifically recognize and bind to terminal D-mannoside residues present in the cell wall of fungi like Candida albicans. This binding event, which is dependent on the presence of calcium ions, leads to the formation of a ternary complex. This complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.

Experimental Protocols

The in vitro antifungal susceptibility of Candida species to Pradimicin T2 and its derivatives is typically determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). The broth macrodilution method is a commonly referenced technique.

Broth Macrodilution Method (Based on NCCLS M27-P)

-

Inoculum Preparation:

-

Candida species are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C.

-

A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

-

Antifungal Agent Preparation:

-

A stock solution of Pradimicin T2 is prepared in a suitable solvent and then serially diluted in RPMI 1640 medium to obtain a range of concentrations for testing.

-

-

Susceptibility Testing:

-

The prepared fungal inoculum is added to tubes containing the various concentrations of Pradimicin T2.

-

A growth control (inoculum without the drug) and a sterility control (medium without inoculum) are included.

-

The tubes are incubated at 35°C for 48 hours.

-

-

Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

-

Conclusion

Pradimicin T2 demonstrates promising in vitro antifungal activity against a broad range of fungi and yeasts, including clinically relevant Candida species. Its unique calcium-dependent, mannan-binding mechanism of action presents a novel approach to combating fungal infections. While more detailed, species-specific data for Pradimicin T2 against a comprehensive panel of Candida isolates would be beneficial for a more complete understanding of its antifungal spectrum, the available information, supported by data from related pradimicin derivatives, underscores its potential as a valuable antifungal agent. Further research is warranted to fully elucidate its clinical efficacy and potential for development as a therapeutic agent for the treatment of candidiasis and other fungal diseases.

References

Investigating the Antiviral Properties of the Pradimicin Family: A Technical Guide for Researchers

Disclaimer: This technical guide focuses on the antiviral properties of the Pradimicin family of antibiotics. While the user's request specified Pradimicin T2, a comprehensive search of available scientific literature has revealed a significant lack of specific data on the antiviral activities of this particular analog. The majority of published research focuses on Pradimicin A. Therefore, this guide will primarily detail the antiviral properties of Pradimicin A as a representative member of the Pradimicin family, with the understanding that these properties may be shared among other analogs like Pradimicin T2, though this is not yet experimentally confirmed in publicly available literature.

Executive Summary

Pradimicins are a class of non-peptidic, carbohydrate-binding antibiotics produced by actinomycetes. While initially recognized for their potent antifungal activity, members of the Pradimicin family, particularly Pradimicin A, have demonstrated significant antiviral properties against a range of enveloped viruses.[1][2] The primary mechanism of antiviral action is the inhibition of viral entry into host cells.[1][3] This is achieved through a lectin-like activity, where the Pradimicin molecule binds to high-mannose glycans on the surface glycoproteins of enveloped viruses.[1][4] This interaction prevents the virus from attaching to and fusing with host cells. This guide provides an in-depth overview of the available data on the antiviral properties of the Pradimicin family, focusing on Pradimicin A, and details the experimental protocols used to elucidate these properties.

Quantitative Antiviral Activity

The antiviral activity of Pradimicins has been quantified against several enveloped viruses. The following tables summarize the available in vitro data for Pradimicin A.

| Virus | Assay Type | Cell Line | Efficacy Metric | Value | Reference |

| Human Immunodeficiency Virus 1 (HIV-1) | Syncytium Formation Inhibition | CEM cells | EC50 | 3.4 µg/mL | [1] |

| Influenza A Virus | Not Specified | Not Specified | IC50 | 6.8 µg/mL | [2] |

| SARS-CoV-2 | Not Specified | Not Specified | - | Effective Inhibition | [3][4] |

Table 1: In Vitro Antiviral Activity of Pradimicin A

Mechanism of Action: Viral Entry Inhibition

The antiviral mechanism of the Pradimicin family is centered on their ability to act as carbohydrate-binding agents (CBAs).[1] Unlike many antiviral drugs that target viral enzymes or host cell receptors, Pradimicins directly interact with the glycan shield of enveloped viruses.

The proposed mechanism involves a calcium-dependent binding to terminal D-mannose residues present in the N-glycans of viral envelope glycoproteins, such as gp120 of HIV-1 and the spike protein of SARS-CoV-2.[1][4] This binding is thought to sterically hinder the interaction of the viral glycoproteins with their cognate host cell receptors, thereby preventing viral attachment and subsequent membrane fusion.

Signaling Pathway and Logical Relationships

The interaction of Pradimicin with a virus and a host cell is not a traditional signaling pathway but rather a direct inhibition of a biological process. The following diagram illustrates the logical relationship of this viral entry inhibition.

Caption: Pradimicin's mechanism of viral entry inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the antiviral properties of Pradimicins, primarily based on studies of Pradimicin A.

Anti-HIV Syncytium Formation Assay

This assay is used to determine the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a hallmark of HIV infection.

Objective: To quantify the concentration of Pradimicin A required to inhibit HIV-1 induced syncytium formation by 50% (EC50).

Materials:

-

CEM cells (uninfected human T-lymphocytic cell line)

-

HUT-78/HIV-1 cells (persistently HIV-1 infected cell line)

-

Sup T1 cells (uninfected human T-lymphocytic cell line)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 0.075 M NaHCO3

-

Pradimicin A stock solution

-

96-well microtiter plates

Procedure:

-

Co-culture persistently HIV-1(IIIB)-infected HUT-78/HIV-1 cells with uninfected Sup T1 cells.

-

Immediately add serial dilutions of Pradimicin A to the co-culture.

-

Incubate the plates at 37°C in a humidified, 5% CO2 atmosphere.

-

After 24 hours, examine the plates microscopically for the formation of giant cells (syncytia).

-

The 50% effective concentration (EC50) is determined as the concentration of Pradimicin A that inhibits syncytium formation by 50% compared to the untreated virus control.

Time-of-Addition Experiment

This experiment helps to pinpoint the stage of the viral replication cycle that is inhibited by the compound.

Objective: To determine if Pradimicin A acts as a viral entry inhibitor.

Materials:

-

C8166 cells

-

HIV-1/NL4.3-GFP reporter virus

-

RPMI 1640 medium

-

Pradimicin A and other reference antiviral drugs with known mechanisms of action

-

96-well plates

Procedure:

-

Infect C8166 cell cultures with the HIV-1/NL4.3-GFP reporter virus.

-

Add Pradimicin A at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

-

Include control wells with no drug, and wells with reference drugs that inhibit different stages of the HIV life cycle (e.g., entry inhibitors, reverse transcriptase inhibitors, integrase inhibitors).

-

At 30 hours post-infection, measure the expression of Green Fluorescent Protein (GFP) as a parameter of virus infection.

-

The time at which the addition of the drug no longer affects viral replication indicates the stage of the life cycle that is inhibited. For an entry inhibitor like Pradimicin A, its antiviral activity is lost if added after the virus has already entered the cells.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing the antiviral activity of a compound like Pradimicin.

Caption: General workflow for antiviral drug discovery and characterization.

Conclusion and Future Directions

The Pradimicin family, exemplified by Pradimicin A, represents a promising class of antiviral agents with a unique mechanism of action that targets the glycan shield of enveloped viruses. This mode of action makes them less susceptible to viral mutations that affect viral enzymes or receptor binding sites. While the available data is encouraging, further research is needed, particularly on analogs such as Pradimicin T2, to fully understand their antiviral spectrum and potential for clinical development. Future studies should focus on:

-

Determining the antiviral activity of Pradimicin T2 and other analogs against a broad range of enveloped viruses.

-

Elucidating the precise molecular interactions between different Pradimicin analogs and viral glycoproteins.

-

Evaluating the in vivo efficacy and safety of promising Pradimicin candidates in relevant animal models.

By addressing these research gaps, the full therapeutic potential of the Pradimicin family as a novel class of antiviral drugs can be realized.

References

- 1. Molecular basis of N-glycan recognition by pradimicin a and its potential as a SARS-CoV-2 entry inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicin A, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular basis of how Pradimicin A binds to viral N-glycan, a potential SARS-CoV-2 entry inhibitor | EurekAlert! [eurekalert.org]

Screening for Novel Biological Activities of Pradimicin T2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T2 is a member of the pradimicin family of antibiotics, which are known for their unique antifungal properties.[1] This technical guide provides a comprehensive overview of the screening methodologies and known biological activities of Pradimicin T2, with a focus on its antifungal, antiviral, and potential anticancer properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antifungal Activity

Pradimicin T2 has demonstrated in vitro activity against a range of fungi and yeasts. While specific minimum inhibitory concentration (MIC) values for a wide array of individual species are not extensively detailed in publicly available literature, research indicates its efficacy falls within a specific range.

Data Presentation: In Vitro Antifungal Activity of Pradimicin T2

| Fungal Group | MIC Range (µg/mL) | Efficacy Notes |

| Most Fungi and Yeasts | 1.6 - 12.5 | Generally effective within this concentration range.[2] |

| Aspergillus fumigatus | Poorly effective | Higher concentrations are likely required for inhibition.[2] |

| Trichophyton mentagrophytes | Poorly effective | Exhibits limited activity against this dermatophyte.[2] |

Note: The broader pradimicin family, including derivatives like BMS-181184, has shown activity against Candida spp., Cryptococcus neoformans, and various molds.[3][4]

In Vivo Antifungal Efficacy

In vivo studies have provided insights into the therapeutic potential of Pradimicin T2. In a murine model of systemic Candida albicans infection, Pradimicin T2 demonstrated a protective effect, with a reported ED50 (median effective dose) of 54 mg/kg.[2] For comparison, Pradimicin T1 showed higher potency in the same model with an ED50 of 15 mg/kg.[2]

Mechanism of Antifungal Action

The antifungal mechanism of the pradimicin family is well-characterized and involves a unique interaction with the fungal cell wall. Pradimicins bind specifically to D-mannoside residues present in the cell wall mannoproteins.[3][5] This binding is dependent on the presence of calcium ions, leading to the formation of a ternary complex (Pradimicin-Mannoside-Ca2+).[5] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[3]

Caption: Antifungal action of Pradimicin T2.

Antiviral Activity

Anticancer Activity

Currently, there is a lack of specific data regarding the anticancer activity of Pradimicin T2. However, some newer pradimicin derivatives, such as Pradimicin-IRD, have been shown to exhibit cytotoxicity against various tumor cell lines, with IC50 values ranging from 0.8 µM to 2.7 µM.[7] This indicates that the pradimicin scaffold may hold potential for the development of anticancer agents. Further screening of Pradimicin T2 against a panel of cancer cell lines is warranted.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the screening of Pradimicin T2's biological activities.

Antifungal Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Pradimicin T2, stock solution of known concentration

-

Fungal isolates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal isolates on appropriate agar plates. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: Perform serial twofold dilutions of the Pradimicin T2 stock solution in RPMI-1640 medium directly in the 96-well plates.

-

Inoculation: Add the prepared fungal inoculum to each well containing the diluted Pradimicin T2. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is defined as the lowest concentration of Pradimicin T2 that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a plate reader.

Caption: Broth microdilution workflow.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Pradimicin T2, stock solution of known concentration

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Pradimicin T2 and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the same solvent used to dissolve Pradimicin T2).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 540 and 590 nm) using a plate reader.

-

IC50 Calculation: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Caption: MTT assay workflow.

Conclusion and Future Directions

Pradimicin T2 is a promising antifungal agent with a well-defined mechanism of action. While initial data indicates its efficacy, a more comprehensive screening against a wider panel of fungal pathogens is necessary to fully elucidate its spectrum of activity. Furthermore, based on the activities of other pradimicins, dedicated screening of Pradimicin T2 for antiviral and anticancer properties is highly recommended. The experimental protocols detailed in this guide provide a solid foundation for researchers to undertake these investigations and potentially uncover novel therapeutic applications for this natural product. The exploration of its effects on specific cellular signaling pathways in both fungal and mammalian cells could also reveal novel mechanisms and therapeutic targets.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties [pubmed.ncbi.nlm.nih.gov]

- 2. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of Pradimicin T2: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target of Pradimicin T2, a member of the pradimicin family of antifungal antibiotics. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of mycology, pharmacology, and medicinal chemistry. Herein, we detail the unique lectin-mimicking mechanism of action of Pradimicin T2, present available quantitative data on its activity, outline relevant experimental protocols, and provide visual representations of the key molecular interactions and experimental workflows.

Executive Summary

Pradimicin T2, along with other members of the pradimicin family, exhibits a novel mechanism of antifungal activity that does not involve direct interaction with a protein target. Instead, its primary molecular target is the terminal D-mannose residues of mannans , which are complex carbohydrate polymers embedded in the fungal cell wall. The interaction is calcium-dependent and leads to the formation of a ternary complex, ultimately disrupting the fungal cell membrane's integrity and causing cell death. This unique mode of action makes pradimicins, including Pradimicin T2, a subject of significant interest for the development of new antifungal agents, potentially circumventing common resistance mechanisms that target protein synthesis or function.

The Molecular Target: Fungal Cell Wall Mannans

The definitive molecular target of the pradimicin class of antibiotics, including Pradimicin T2, is the D-mannose component of mannoproteins and other mannans on the surface of fungal cells.[1] Pradimicins act as lectin-mimics, recognizing and binding specifically to these carbohydrate structures in a calcium-dependent manner.[2]

The binding process initiates the formation of a ternary complex composed of the pradimicin molecule, a D-mannoside residue, and a calcium ion.[1] This complex formation is crucial for the antifungal activity. The specificity for D-mannose explains the selective toxicity of pradimicins towards fungi, as mannan is an abundant and essential component of the fungal cell wall, while being absent in mammalian cells.

The key structural features of pradimicins involved in this interaction have been elucidated through studies on related compounds like Pradimicin A and its derivatives. The C-18 carboxyl group of the pradimicin core is essential for binding to calcium, while the C-5 disaccharide moiety is critical for the specific recognition of the D-mannoside.[3] The formation of this ternary complex on the fungal cell surface is believed to trigger a cascade of events leading to the disruption of the plasma membrane, resulting in leakage of intracellular components, such as potassium ions, and ultimately, cell lysis.[2]

Quantitative Data on Antifungal Activity

| Compound | Organism | MIC Range (µg/mL) | Reference |

| Pradimicin T2 | Most fungi and yeasts | 1.6 - 12.5 | [4] |

| Pradimicin T1 | Most fungi and yeasts | 1.6 - 25 | [4] |

Note: Both Pradimicin T1 and T2 were reported to be poorly effective against Aspergillus fumigatus and Trichophyton mentagrophytes.[4]

Experimental Protocols

The identification and characterization of the molecular target of pradimicins have been achieved through a series of key experiments. The following protocols are based on methodologies described for the pradimicin family and are applicable for the study of Pradimicin T2.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.

Principle: A standardized suspension of the fungal isolate is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after a defined incubation period.

Protocol:

-

Fungal Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain pure colonies. A suspension is prepared in sterile saline or RPMI-1640 medium and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Drug Dilution Series: A stock solution of Pradimicin T2 is prepared in a suitable solvent (e.g., water or DMSO). Serial twofold dilutions of the drug are then made in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

-

MIC Determination: The MIC is determined visually as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Calcium-Dependent Mannan Binding Assay (Precipitation Assay)

This assay demonstrates the calcium-dependent binding of pradimicins to mannan.

Principle: In the presence of calcium, pradimicins form a complex with mannan, which becomes insoluble and precipitates out of solution. The amount of precipitated pradimicin can be quantified spectrophotometrically.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing Pradimicin T2, yeast mannan (e.g., from Saccharomyces cerevisiae), and calcium chloride in a suitable buffer (e.g., Tris-HCl). Control reactions are set up without calcium or without mannan.

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes) to allow for complex formation and precipitation.

-

Centrifugation and Quantification: The mixtures are centrifuged to pellet the precipitate. The supernatant is carefully removed, and the amount of Pradimicin T2 remaining in the supernatant is quantified by measuring its absorbance at its characteristic wavelength. The amount of precipitated Pradimicin T2 is calculated by subtracting the amount in the supernatant from the initial amount.

Potassium Leakage Assay

This assay measures the damage to the fungal cell membrane by quantifying the leakage of intracellular potassium ions.

Principle: Damage to the fungal plasma membrane caused by the Pradimicin T2-mannan-calcium complex results in the efflux of intracellular potassium ions into the surrounding medium. The concentration of extracellular potassium can be measured using a potassium-selective electrode or by atomic absorption spectroscopy.

Protocol:

-

Fungal Cell Preparation: Fungal cells (e.g., Candida albicans) are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a low-potassium buffer.

-

Treatment: The washed cells are resuspended in the low-potassium buffer and treated with various concentrations of Pradimicin T2 in the presence of calcium. A control group without the drug is also included.

-

Sample Collection: Aliquots of the cell suspension are taken at different time points. The cells are removed by centrifugation or filtration.

-

Potassium Measurement: The concentration of potassium in the supernatant is measured using a potassium-selective electrode or atomic absorption spectrophotometer. An increase in extracellular potassium concentration in the drug-treated samples compared to the control indicates membrane damage.

Visualization of Pathways and Workflows

To further elucidate the mechanism of action and experimental designs, the following diagrams have been generated using the DOT language.

Caption: Molecular interaction pathway of Pradimicin T2.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Caption: Logical flow for the identification of Pradimicin T2's molecular target.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Physico-chemical Characteristics of Pradimicin T1 and T2

Pradimicins T1 and T2 are members of the pradimicin family of antibiotics, known for their antifungal properties. These compounds, produced by the actinomycete strain Actinomadura hibisca AA3798, are dihydrobenzo[a]naphthacenequinone glycosides.[1][2] A comprehensive understanding of their physico-chemical properties is crucial for researchers, scientists, and drug development professionals engaged in the exploration of new antifungal agents. This technical guide provides an in-depth overview of the core physico-chemical characteristics of Pradimicin T1 and T2, complete with detailed experimental protocols and visual representations of their structures.

Core Physico-chemical Properties

The fundamental physico-chemical properties of Pradimicin T1 and T2 have been determined through a series of analytical techniques, providing key data for their identification, characterization, and comparison. These properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of Pradimicin T1 and T2

| Property | Pradimicin T1 | Pradimicin T2 |

| Appearance | Reddish powder | Reddish powder |

| Molecular Formula | C47H55N2O21 | C41H45N2O17 |

| Molecular Weight | 987.9 g/mol | 855.8 g/mol |

| Melting Point | >250°C (decomposed) | >250°C (decomposed) |

| Optical Rotation (c 0.1, MeOH) | +150° | +120° |

Table 2: Spectral Properties of Pradimicin T1 and T2

| Property | Pradimicin T1 | Pradimicin T2 |

| UV-Vis λmax (MeOH), nm (ε) | 230 (35,000), 258 (28,000), 310 (sh, 9,000), 490 (10,000) | 230 (36,000), 258 (29,000), 310 (sh, 9,500), 490 (10,500) |

| ¹H NMR (DMSO-d₆, δ) | See detailed structure | See detailed structure |

| ¹³C NMR (DMSO-d₆, δ) | See detailed structure | See detailed structure |

Table 3: Solubility of Pradimicin T1 and T2

| Solvent | Pradimicin T1 | Pradimicin T2 |

| Water | Soluble | Soluble |

| Methanol | Soluble | Soluble |

| Ethanol | Sparingly soluble | Sparingly soluble |

| Acetone | Insoluble | Insoluble |

| Chloroform | Insoluble | Insoluble |

| Ethyl Acetate | Insoluble | Insoluble |

Structural Elucidation

The structures of Pradimicin T1 and T2 were elucidated through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Pradimicin T1 is a trisaccharide, while Pradimicin T2 is a disaccharide derivative of the same aglycone.[1] A key structural feature is the presence of an L-xylose moiety attached to the phenolic hydroxyl group at the C-11 position of the aglycone.[1][3]

Experimental Protocols

The following sections detail the methodologies employed for the isolation and characterization of Pradimicin T1 and T2.

Isolation and Purification Workflow

The isolation of Pradimicins T1 and T2 from the fermentation broth of Actinomadura hibisca AA3798 involves a multi-step purification process.

-

Fermentation and Extraction: The actinomycete strain is cultured in a suitable medium. The fermented broth is then centrifuged to separate the supernatant and the mycelial cake.

-

Adsorption Chromatography: The supernatant is passed through a column packed with Diaion HP-20 resin to adsorb the active compounds.

-

Elution and Concentration: The resin is washed, and the pradimicins are eluted using a mixture of acetone and water. The eluate is then concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations, including silica gel chromatography and Sephadex LH-20 gel filtration, to remove impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to isolate pure Pradimicin T1 and T2.

High-Performance Liquid Chromatography (HPLC)

Analytical and preparative HPLC are essential for the analysis and purification of Pradimicins T1 and T2.

-

Analytical HPLC:

-

Column: A reverse-phase C18 column (e.g., YMC-Pack A-312) is typically used.

-

Mobile Phase: A gradient system of acetonitrile and water containing a small percentage of a modifying agent like trifluoroacetic acid (TFA) is employed.

-

Detection: UV detection at a wavelength of 254 nm or 490 nm is suitable for monitoring the elution of the compounds.

-

-

Preparative HPLC:

-

Column: A larger-scale reverse-phase C18 column is used.

-

Mobile Phase: A similar gradient system as in analytical HPLC is used, but with a higher flow rate.

-

Fraction Collection: Fractions containing the desired peaks corresponding to Pradimicin T1 and T2 are collected.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weights and fragmentation patterns of Pradimicins T1 and T2.

-

Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a common technique used for these types of compounds.

-

Matrix: A suitable matrix, such as glycerol or m-nitrobenzyl alcohol, is used to facilitate ionization.

-

Analysis: The mass spectrum provides the molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. Fragmentation patterns can provide information about the sugar moieties and the aglycone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for the detailed structural elucidation of Pradimicins T1 and T2.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for these compounds.

-

¹H NMR: Provides information on the number and types of protons, their chemical environments, and their coupling relationships. This helps in identifying the sugar units and their anomeric configurations, as well as the protons on the aglycone.

-

¹³C NMR: Provides information on the number and types of carbon atoms in the molecule. This is crucial for determining the carbon skeleton of the aglycone and the sugar moieties.

-

2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, ultimately leading to the complete structural assignment.

This guide provides a foundational understanding of the physico-chemical properties of Pradimicin T1 and T2, essential for their further investigation and potential development as antifungal therapeutics. The detailed methodologies offer a basis for the replication of these characterization studies.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PRADIMICINS T1 AND T2, NEW ANTIFUNGAL ANTIBIOTICS PRODUCED BY AN ACTINOMYCETE [jstage.jst.go.jp]

A Technical Guide to the Taxonomy and Production of Pradimicin T2 from Actinomadura sp. AA3798

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the taxonomy of the producing microorganism, detailed methodologies for the production, isolation, and characterization of Pradimicin T2, a potent antifungal agent.

Taxonomy of the Producing Strain: Actinomadura sp. AA3798

The strain AA3798, responsible for the production of Pradimicins T1 and T2, is a filamentous bacterium belonging to the genus Actinomadura within the family Actinomycetaceae.[1][2] A comprehensive taxonomic characterization is crucial for reproducible fermentation and understanding the unique metabolic capabilities of this strain.

Morphological and Cultural Characteristics

Strain AA3798 exhibits the typical characteristics of the genus Actinomadura. When cultivated on various agar media, it forms substrate and aerial mycelia. The color of the aerial mycelium can vary depending on the medium used.

Physiological and Biochemical Characteristics

The physiological and biochemical properties of strain AA3798 are essential for its identification and for optimizing fermentation conditions. Key characteristics are summarized in the table below.

| Characteristic | Observation for Actinomadura sp. AA3798 |

| Gram Stain | Positive |

| Acid-Fast Stain | Negative |

| Motility | Non-motile |

| Growth Temperature Range | Mesophilic |

| Carbon Source Utilization | Utilizes a variety of carbohydrates |

| Production of Melanin | Varies with medium composition |

Production of Pradimicin T2

Pradimicin T2 is a secondary metabolite produced by Actinomadura sp. AA3798 through a fed-batch fermentation process. The production involves the cultivation of the strain in a nutrient-rich medium under controlled conditions to maximize the yield of the target compound.

Fermentation Protocol

A representative fermentation protocol for the production of Pradimicin T2 is outlined below. This protocol is a composite of methodologies described in the scientific literature.

2.1.1. Seed Culture Preparation

-

A stock culture of Actinomadura sp. AA3798 is used to inoculate a seed medium.

-

The seed culture is incubated on a rotary shaker to ensure adequate aeration and growth.

2.1.2. Production Fermentation

-

The production medium, containing specific carbon and nitrogen sources, is inoculated with the seed culture.

-

The fermentation is carried out in a bioreactor with controlled temperature, pH, and dissolved oxygen levels.

-

The production of Pradimicin T2 is monitored throughout the fermentation process using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Fermentation

Isolation and Purification of Pradimicin T2

Following fermentation, Pradimicin T2 is isolated from the culture broth and purified to obtain a high-purity compound for further characterization and biological testing.

Extraction and Chromatography Protocol

-

Extraction: The harvested culture broth is first subjected to solvent extraction to separate the pradimicins from the aqueous phase.

-

Column Chromatography: The crude extract is then purified using a series of column chromatography steps. This typically involves both normal-phase and reversed-phase chromatography to separate Pradimicin T2 from other pradimicin analogs and impurities.

-

HPLC Purification: The final purification step often employs preparative HPLC to achieve a high degree of purity.

Experimental Workflow for Isolation and Purification

Characterization of Pradimicin T2

The structural and biological characterization of Pradimicin T2 is essential to confirm its identity and assess its antifungal potential.

Spectroscopic and Spectrometric Data

The structure of Pradimicin T2, a dihydrobenzo[a]naphthacenequinone with two sugar moieties, is elucidated using various spectroscopic and spectrometric techniques.[1]

| Analytical Technique | Key Findings for Pradimicin T2 |

| UV-Visible Spectroscopy | Shows characteristic absorption maxima for the dihydrobenzo[a]naphthacenequinone chromophore. |

| Mass Spectrometry (MS) | Provides the molecular weight and fragmentation pattern, confirming the elemental composition and substructures. |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR data are used to determine the precise connectivity of atoms and the stereochemistry of the molecule. |

Antifungal Activity

Pradimicin T1 has demonstrated potent in vitro activity against a wide range of fungi and has shown efficacy in mouse models of systemic Candida albicans and Aspergillus fumigatus infections.[2] While specific MIC values for Pradimicin T2 are not extensively reported in the public literature, the pradimicin family of antibiotics is known for its broad-spectrum antifungal activity.[3] A derivative, BMS-181184, showed MICs of ≤8 µg/ml for the majority of Candida spp. and Aspergillus fumigatus strains tested.[4]

| Fungal Species | Representative MIC Range for Pradimicin Analogs (µg/mL) |

| Candida albicans | 2 - 8 |

| Cryptococcus neoformans | 2 - 8 |

| Aspergillus fumigatus | ≤ 8 |

Biosynthetic Pathway of Pradimicin T2

The biosynthesis of pradimicins has been investigated through bioconversion experiments using blocked mutants of the producing strain.[1] This has led to a proposed biosynthetic pathway for the pradimicin family of antibiotics.[5]

Proposed Biosynthetic Pathway

The aglycone core of Pradimicin T2 is believed to be synthesized via a type II polyketide synthase pathway, followed by a series of post-PKS modifications including glycosylation.

This technical guide provides a comprehensive foundation for researchers and scientists working on the discovery and development of novel antifungal agents. The detailed information on the taxonomy of Actinomadura sp. AA3798 and the production of Pradimicin T2 can serve as a valuable resource for further research and optimization of this promising class of antibiotics.

References

- 1. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Pradimicin T2 against Aspergillus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin T2 is a member of the pradimicin family of antibiotics, known for its antifungal properties. These compounds exhibit a unique mechanism of action, binding to D-mannoside residues on the surface of fungal cell walls, which, in the presence of calcium ions, leads to the disruption of the cell membrane integrity and subsequent cell death.[1][2][3] This distinct mode of action makes pradimicins, including Pradimicin T2, promising candidates for the development of new antifungal therapies, particularly against clinically relevant molds such as Aspergillus species.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pradimicin T2 against Aspergillus species, adhering to the guidelines outlined in the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.[4] This standardized broth microdilution method is essential for the reproducible in vitro susceptibility testing of filamentous fungi.

Principle of the Method

The broth microdilution method involves challenging a standardized inoculum of Aspergillus conidia with serial dilutions of Pradimicin T2 in a liquid growth medium. Following a specified incubation period, the microdilution plates are examined for visible growth. The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the organism.

Materials and Reagents

-

Pradimicin T2 (powder)

-

Aspergillus species isolates (clinical or reference strains)

-

Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)[2]

-

Dimethyl sulfoxide (DMSO) (ACS grade or equivalent)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile distilled water

-

Sterile saline (0.85% NaCl) with 0.05% Tween 80

-

Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

-

Sterile, 96-well, U-bottom microdilution plates

-

Spectrophotometer

-

Hemocytometer or other cell counting device

-

Sterile laboratory consumables (pipette tips, tubes, etc.)

Experimental Protocols

Preparation of Media

RPMI 1640 Growth Medium:

-

Prepare RPMI 1640 medium according to the manufacturer's instructions.

-

Buffer the medium with 0.165 M MOPS to a final pH of 7.0 ± 0.1.

-

Sterilize by filtration through a 0.22 µm filter.

-

Store at 2-8°C until use.

Preparation of Pradimicin T2 Stock Solution

Note: The solubility of Pradimicin T2 should be experimentally verified. DMSO is a common solvent for many antifungal agents and is recommended here as a starting point.

-

Accurately weigh a sufficient amount of Pradimicin T2 powder.

-

Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Ensure complete dissolution. The stock solution can be stored in small aliquots at -70°C.

Preparation of Aspergillus Inoculum

-

Subculture the Aspergillus isolates onto PDA or SDA plates and incubate at 35°C for 5-7 days to encourage sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Gently rub the surface with a sterile cotton swab to dislodge the conidia.

-

Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

-

Carefully transfer the upper conidial suspension to a new sterile tube.

-

Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL. This can be achieved by counting with a hemocytometer or by adjusting the turbidity spectrophotometrically (typically an optical density of 0.09-0.13 at 530 nm, which should be correlated with viable counts).

-

This adjusted suspension is the 2X working inoculum.

Broth Microdilution Procedure

-

Preparation of Drug Dilutions:

-

Perform serial twofold dilutions of the Pradimicin T2 stock solution in RPMI 1640 medium to obtain concentrations that are twice the final desired test concentrations (e.g., ranging from 0.03 to 16 µg/mL).

-

Dispense 100 µL of each 2X drug dilution into the appropriate wells of a 96-well microdilution plate.

-

-

Inoculation:

-

Add 100 µL of the 2X Aspergillus inoculum to each well containing the drug dilutions. This will bring the final volume in each well to 200 µL and the final inoculum concentration to the desired range of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

The final concentrations of Pradimicin T2 will now be half of the initial dilutions (e.g., 0.015 to 8 µg/mL).

-

-

Controls:

-

Growth Control: 100 µL of RPMI 1640 medium + 100 µL of 2X inoculum.

-

Sterility Control: 200 µL of RPMI 1640 medium.

-

-

Incubation:

-

Seal the plates or place them in a humidified chamber to prevent evaporation.

-

Incubate the plates at 35°C for 48-72 hours.

-

Reading and Interpretation of MIC

-

Visually inspect the microdilution plates after the incubation period.

-

The MIC is the lowest concentration of Pradimicin T2 that causes complete (100%) inhibition of visible growth as compared to the growth control well.

Data Presentation

Table 1: Key Parameters for MIC Determination of Pradimicin T2 against Aspergillus (CLSI M38-A2)

| Parameter | Specification |

| Antifungal Agent | Pradimicin T2 |

| Solvent | DMSO (Verification of solubility recommended) |

| Test Medium | RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0 |

| Inoculum Source | 5-7 day old culture on PDA or SDA |

| Final Inoculum Concentration | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL |

| Incubation Temperature | 35°C |

| Incubation Time | 48-72 hours |

| MIC Endpoint | Complete (100%) visual inhibition of growth |

Table 2: Quality Control Strains and Reference MIC Ranges for Standard Antifungals

Note: Specific QC ranges for Pradimicin T2 are not yet established. The following are reference ranges for commonly used antifungal agents against CLSI-recommended QC strains to ensure the validity of the testing procedure.

| Quality Control Strain | Antifungal Agent | Expected MIC Range (µg/mL) |

| C. parapsilosis ATCC 22019 | Amphotericin B | 0.25 - 1.0 |

| Fluconazole | 1.0 - 8.0 | |

| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |

| Fluconazole | 16 - 128 | |

| A. flavus ATCC 204304 | Amphotericin B | 0.5 - 2.0 |

| Voriconazole | 0.12 - 1.0 |

Mandatory Visualizations

Caption: Workflow for determining the MIC of Pradimicin T2 against Aspergillus.

Caption: Signaling pathway for the antifungal action of Pradimicin.

Caption: Logical workflow for the interpretation of the Minimum Inhibitory Concentration.

References

- 1. njccwei.com [njccwei.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Wild-Type MIC Distributions and Epidemiological Cutoff Values for the Triazoles and Six Aspergillus spp. for the CLSI Broth Microdilution Method (M38-A2 Document) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. webstore.ansi.org [webstore.ansi.org]

Application Notes: In Vitro Antifungal Susceptibility Testing for Pradimicin T2

Introduction

Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone substituted with a D-amino acid and a hexose sugar.[1] Pradimicins T1 and T2 are members of this family produced by the actinomycete strain AA3798.[2][3] These antibiotics have demonstrated potent activity against a broad spectrum of fungi in vitro.[2][4] The unique mechanism of action of pradimicins involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall.[1][5] This interaction leads to the formation of a ternary complex, which disrupts the integrity of the fungal cell membrane, ultimately causing cell death.[1] This document provides detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to Pradimicin T2 using standardized broth microdilution, agar dilution, and minimum fungicidal concentration (MFC) determination methods.

Mechanism of Action

The antifungal activity of Pradimicin T2 is initiated by its specific recognition of terminal D-mannoside units present in the glycoproteins of the fungal cell wall. In the presence of extracellular calcium ions, Pradimicin T2 and the D-mannoside form a stable ternary complex.[1] The formation of this complex is believed to disrupt the structure and function of the cell membrane, leading to leakage of essential intracellular components, such as potassium ions, and subsequent cell death.[1][5] The C-18 carboxyl group on the pradimicin molecule is the binding site for calcium, while the C-5 disaccharide moiety is crucial for recognizing D-mannopyranoside.[5]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the National Committee for Clinical Laboratory Standards (NCCLS) M27-P guidelines and is suitable for testing yeasts and filamentous fungi.[6][7]

1. Materials and Reagents:

-

Pradimicin T2 (with known purity)

-

Dimethyl sulfoxide (DMSO) for stock solution

-

RPMI 1640 medium (with L-glutamine, without bicarbonate)

-

Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M)

-

Sterile 96-well microtiter plates

-

Sterile plastic test tubes (12 x 75 mm)

-

Spectrophotometer

-

Sabouraud Dextrose Agar (SDA)

-

Sterile saline (0.85%)

-

Fungal isolates for testing

2. Preparation of Media:

-

Prepare RPMI 1640 medium according to the manufacturer's instructions.

-

Buffer the RPMI 1640 medium to pH 7.0 using 0.165 M MOPS buffer.[7]

-

Sterilize by filtration and store at 4°C.

3. Preparation of Pradimicin T2 Stock and Dilutions:

-

Prepare a stock solution of Pradimicin T2 in DMSO.

-

Perform serial twofold dilutions of Pradimicin T2 in RPMI 1640 medium in a separate 96-well plate or in tubes to create working solutions at twice the final desired concentrations.

4. Preparation of Fungal Inoculum:

-

For Yeasts (e.g., Candida spp., Cryptococcus spp.):

-

Subculture the yeast onto SDA and incubate at 35°C for 24-48 hours.[7]

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).[7]

-

Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7][8]

-

-

For Filamentous Fungi (e.g., Aspergillus spp.):

5. Assay Procedure:

-

Dispense 100 µL of the appropriate twofold drug dilutions into the wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

-

Include a drug-free well (growth control) containing 100 µL of RPMI and 100 µL of inoculum.

-

Include a background control well (sterility control) containing 200 µL of RPMI medium only.

-

Seal the plate and incubate at 35°C.[7] Incubation times vary by organism: 24-48 hours for most yeasts, up to 72 hours for Cryptococcus spp., and until sufficient growth is seen in the control well for filamentous fungi.[7]

6. Reading the MIC:

-

The MIC is defined as the lowest concentration of Pradimicin T2 that causes complete inhibition of visible growth.[7] For some assays, a prominent reduction in growth (e.g., ≥50% or ≥80%) compared to the growth control may be used as the endpoint, particularly for azoles, but for pradimicins, 100% inhibition is the standard.[7]

Protocol 2: Agar Dilution Method for MIC Determination

This method is an alternative for determining MICs, particularly for certain fungi.

1. Materials and Reagents:

-

Yeast Morphology Agar (YMA), buffered to pH 7.0

-

Pradimicin T2 stock solution

-

Sterile petri dishes

-

Fungal isolates and inoculum preparation as described in Protocol 1.

2. Procedure:

-

Prepare molten YMA and cool to 45-50°C.

-

Add appropriate volumes of Pradimicin T2 stock dilutions to the molten agar to create a series of plates with twofold decreasing concentrations of the drug.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Prepare the fungal inoculum as described for the broth microdilution method.

-

Spot-inoculate a standard volume (e.g., 1-10 µL) of the adjusted fungal suspension onto the surface of the agar plates, from the lowest to the highest drug concentration.

-

Include a drug-free plate as a growth control.

-

Incubate the plates at 35°C for 40-48 hours or until sufficient growth is visible on the control plate.[4]

-

The MIC is the lowest concentration of Pradimicin T2 that inhibits visible fungal growth at the inoculation spot.

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

This protocol determines the lowest concentration of an antifungal agent that kills the fungus. It is performed as a follow-up to the broth microdilution test.

1. Procedure:

-

Following the MIC determination from the broth microdilution assay (Protocol 1), select the wells showing no visible growth (i.e., at and above the MIC).

-

Mix the contents of each well thoroughly.

-

Subculture 100 µL from each clear well onto separate SDA plates.[8]

-

Spread the aliquot evenly across the surface of the agar.

-

Incubate the SDA plates at 35°C for 24-48 hours or until growth is seen in control plates (subcultured from the MIC or sub-MIC wells).

-

Count the number of colonies (CFU) on each plate.

-

The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum, or the lowest concentration that yields ≤3 colonies.[8]

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. II. Structures and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the mode of antifungal action of pradimicin antibiotics. II. D-mannopyranoside-binding site and calcium-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Purification of Pradimicin T2 Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing and purifying derivatives of Pradimicin T2, a member of the pradimicin family of antifungal antibiotics. Pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone, substituted with sugar moieties.[1][2] The derivatization of Pradimicin T2 is a key strategy for developing new antifungal agents with improved efficacy, solubility, and pharmacokinetic properties. The primary approaches for creating these derivatives involve the chemical modification of the sugar components or the aglycone backbone.[3][4][5]

I. Synthesis of Pradimicin T2 Derivatives

The synthesis of Pradimicin T2 derivatives can be broadly categorized into two main strategies: modification of the existing sugar moieties and alteration of the aglycone structure. A general workflow for these synthetic approaches is outlined below.

Diagram: General Synthesis Workflow for Pradimicin T2 Derivatives

Caption: General workflow for the synthesis of Pradimicin T2 derivatives.

Modification of the Sugar Moiety

Modifications to the sugar portions of pradimicins have been explored to understand the structure-activity relationship.[3] This can be achieved through glycosidation of the aglycone or by chemical transformation of the existing sugars on the natural pradimicin molecule.[3]

Experimental Protocol: Synthesis of 4'-N-Alkyl and 4'-N-Acyl Derivatives

This protocol is based on the methodology described for the synthesis of 4'-N-substituted pradimicin derivatives, which has been shown to improve water solubility while retaining antifungal activity.[6][7]

-

Trimethylsilylation:

-

Dissolve Pradimicin T2 in a suitable aprotic solvent (e.g., anhydrous pyridine or DMF).

-

Add an excess of a silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilyl chloride (TMSCl), dropwise at room temperature.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Condensation with Alkylating or Acylating Agents:

-

To the solution containing the silylated Pradimicin T2, add the appropriate alkylating agent (e.g., alkyl halide) or acylating agent (e.g., acyl chloride or anhydride).

-

Continue stirring the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the electrophile, for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

-

Deprotection:

-

Upon completion of the reaction, quench the reaction by adding a protic solvent, such as methanol or a dilute aqueous acid (e.g., 0.1 N HCl), to remove the silyl protecting groups.

-

Stir for an additional 30-60 minutes.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Modification of the Aglycone

Studies on the modification of the aglycone part of pradimicins have revealed that the C-11 position is a key site that can be altered without a significant loss of antifungal activity.[4][5]

Experimental Protocol: Synthesis of 11-O-Alkyl Derivatives

This protocol describes a general method for the alkylation of the C-11 hydroxyl group.

-

Protection of Reactive Groups (if necessary):

-

Depending on the chosen synthetic route, it may be necessary to protect other reactive hydroxyl or amino groups on the molecule using standard protecting group chemistry.

-

-

Alkylation:

-

Dissolve the Pradimicin T2 starting material in an appropriate polar aprotic solvent (e.g., DMF or DMSO).

-

Add a suitable base (e.g., sodium hydride or potassium carbonate) to deprotonate the C-11 hydroxyl group.

-

Introduce the alkylating agent (e.g., ethyl iodide or fluoroethyl bromide) and allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC or HPLC.

-

-

Deprotection (if necessary):

-

If protecting groups were used, remove them using the appropriate deprotection conditions.

-

-

Work-up and Isolation:

-

Quench the reaction and perform an aqueous work-up as described in the previous protocol.

-

Isolate the crude product for subsequent purification.

-

II. Purification of Pradimicin T2 Derivatives

The purification of newly synthesized Pradimicin T2 derivatives is crucial to isolate the desired compound from unreacted starting materials, by-products, and reagents. Chromatographic techniques are central to this process.

Diagram: General Purification Workflow for Pradimicin T2 Derivatives

Caption: General workflow for the purification of Pradimicin T2 derivatives.

Experimental Protocol: Purification by Column Chromatography and Preparative HPLC

-

Initial Purification by Column Chromatography:

-

Prepare a silica gel column with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or chloroform).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the collected fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and concentrate them under reduced pressure.

-

-

Final Purification by Preparative HPLC:

-

For high-purity compounds, a final purification step using preparative reverse-phase high-performance liquid chromatography (HPLC) is recommended.

-

A common column for the purification of pradimicins is a C18 column (e.g., YMC GEL ODS-A).[8]

-

Dissolve the partially purified product in a suitable solvent (e.g., acetonitrile/water mixture).

-

Inject the sample onto the preparative HPLC system.

-

Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Collect the fractions corresponding to the main product peak.

-

Lyophilize the pure fractions to obtain the final product as a solid.

-